

Gtx-758: A Technical Overview of a Selective Estrogen Receptor Alpha Agonist

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Compound of Interest

Compound Name: Gtx-758

Cat. No.: B612187

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Abstract

Gtx-758, also known as Capesaris, is a synthetic, nonsteroidal, orally bioavailable small molecule that functions as a selective agonist for the estrogen receptor alpha (ER α).^{[1][2][3]} Developed by GTx, Inc., it was investigated for the treatment of advanced prostate cancer.^[1] This document provides a comprehensive technical overview of **Gtx-758**, including its chemical structure, mechanism of action, and a summary of clinical findings.

Chemical Structure and Properties

Gtx-758 is a diphenyl benzamide derivative.^[1] Its chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide	
Molecular Formula	C ₁₉ H ₁₃ F ₂ NO ₃	
Molecular Weight	341.31 g/mol	
SMILES	<chem>C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O</chem>	
InChI Key	FBCQEUMZZNVQKD-UHFFFAOYSA-N	
CAS Number	938067-78-8	
Synonyms	Capesaris, GTX-758	

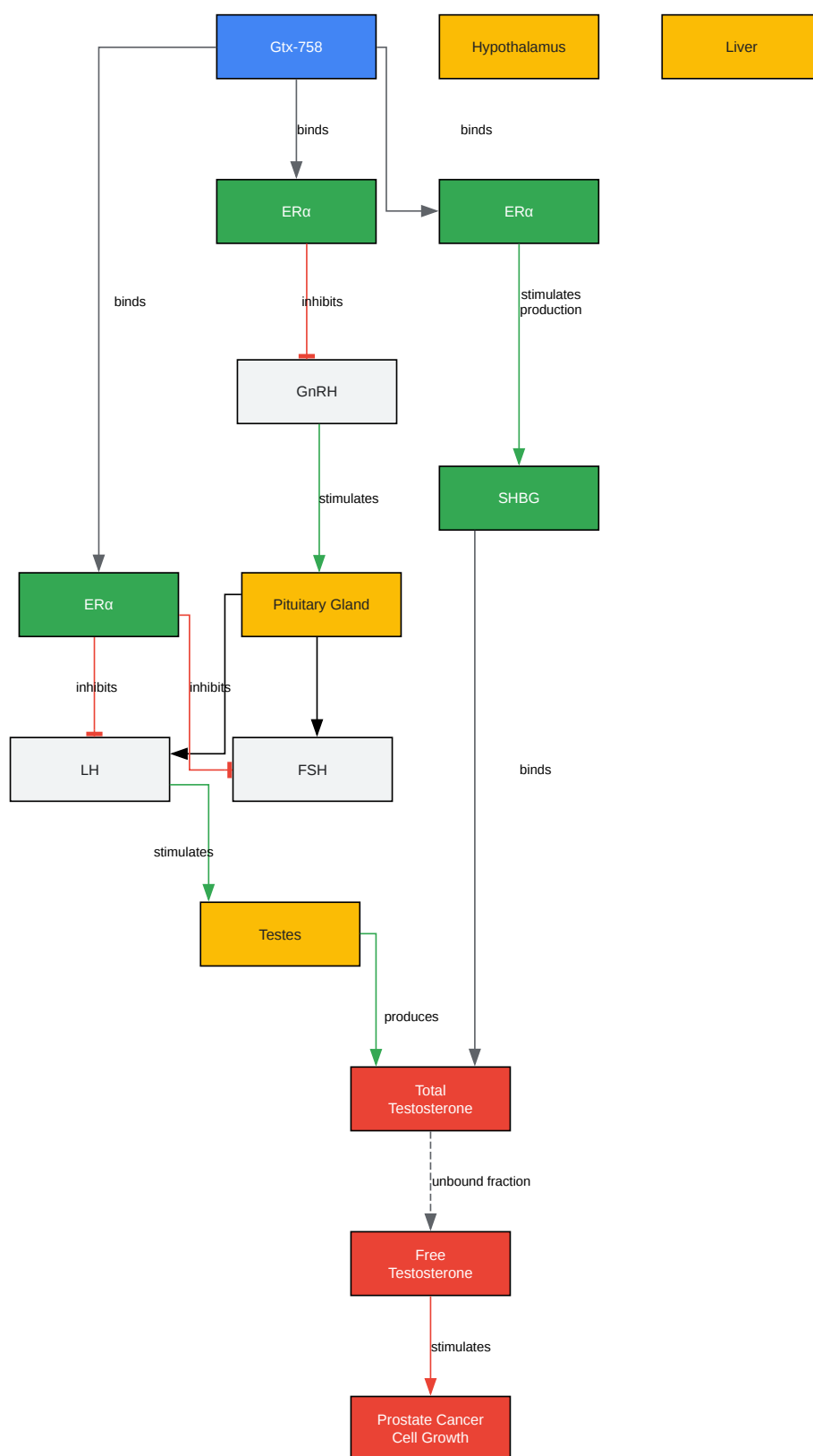
Mechanism of Action

Gtx-758 is a selective agonist of the estrogen receptor (ER), with a greater than 10-fold preference for ER α over ER β . Its primary mechanism of action in the context of prostate cancer involves the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—secreted by the pituitary gland through feedback inhibition.

The inhibition of LH secretion leads to a reduction in the synthesis of androgens, such as testosterone, in the testes. This results in a decrease in total serum testosterone to castration levels. Furthermore, **Gtx-758** stimulates the hepatic production of sex hormone-binding globulin (SHBG), which binds to testosterone, leading to a significant reduction in free testosterone levels, the form of testosterone that prostate cancer cells utilize for growth.

Signaling Pathway

The proposed signaling pathway for **Gtx-758**'s action is illustrated below:



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Caption: **Gtx-758** Mechanism of Action Pathway.

Clinical Trials and Experimental Protocols

Gtx-758 has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in treating advanced prostate cancer.

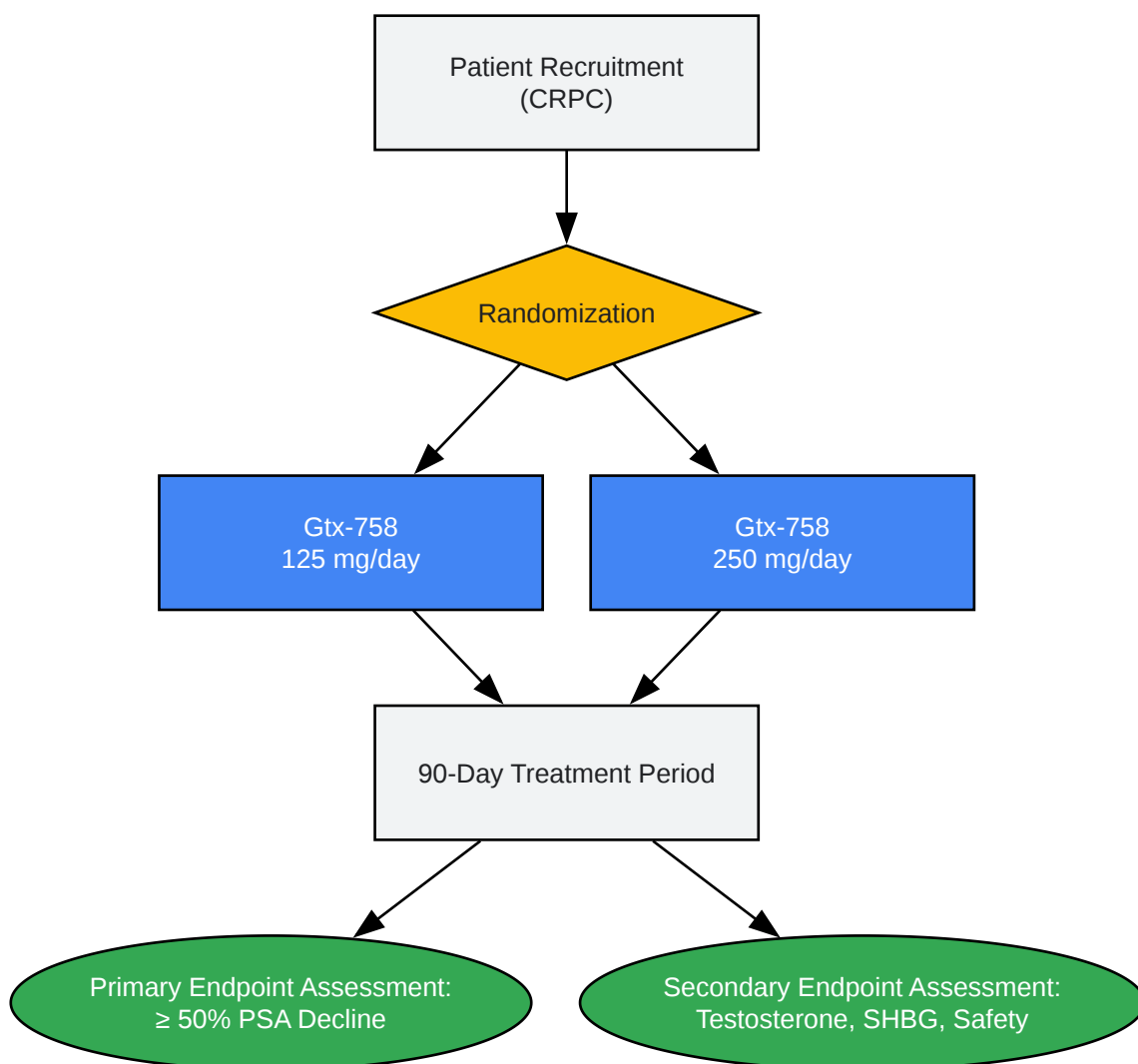
Phase I Clinical Trials

Two Phase I trials were conducted in 2009.

- Single Ascending Dose Study:
 - Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single ascending doses of **Gtx-758**.
 - Methodology: A double-blind, placebo-controlled study was conducted in 96 healthy male volunteers. Subjects received a single oral dose of **Gtx-758** or a placebo. The specific dose levels administered are not detailed in the available public information. Blood samples were collected at various time points to determine the pharmacokinetic profile. Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
 - Results: **Gtx-758** was well tolerated and demonstrated a pharmacokinetic profile suitable for daily oral dosing.
- Multiple Ascending Dose Study:
 - Objective: To assess the safety, tolerability, and pharmacodynamic effects of multiple ascending doses of **Gtx-758**.
 - Methodology: This study involved 50 healthy male subjects who received multiple ascending doses of **Gtx-758** over a 14-day period. The specific dose cohorts are not publicly detailed. Blood samples were analyzed for testosterone and SHBG levels to evaluate the pharmacodynamic effects. Safety and tolerability were monitored as in the single-dose study.
 - Results: **Gtx-758** was well tolerated and demonstrated its ability to reduce testosterone and increase SHBG levels.

Phase II Clinical Trial (NCT01420861)

- **Objective:** To assess the ability of **Gtx-758** to achieve a $\geq 50\%$ decline in Prostate-Specific Antigen (PSA) by day 90 in men with castration-resistant prostate cancer (CRPC).
Secondary endpoints included changes in testosterone, SHBG, bone turnover markers, and hot flashes.
- **Methodology:** This was a Phase II trial in CRPC patients. Participants were assigned to one of two dose cohorts: 125 mg/day or 250 mg/day of oral **Gtx-758**. The primary endpoint was the proportion of subjects in each cohort achieving a $\geq 50\%$ PSA decline by day 90. Serum levels of PSA, total testosterone, free testosterone, and SHBG were measured at baseline and throughout the study. Safety was monitored, with a focus on venous thromboembolic events.
- **Experimental Workflow:**



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References

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